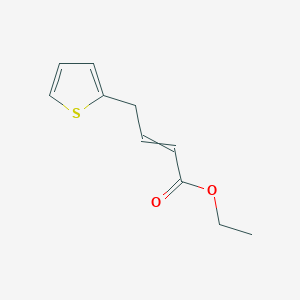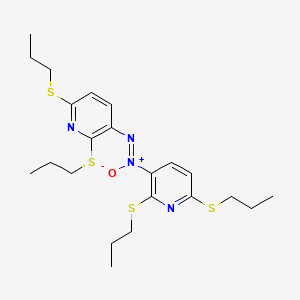
Pyridine, 3,3'-azoxybis(2,6-bis(propylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 3,3’-azoxybis(2,6-bis(propylthio)- is a complex organic compound characterized by the presence of pyridine rings and propylthio groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyridine, 3,3’-azoxybis(2,6-bis(propylthio)- typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with propylthio groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of biocatalysts for more sustainable and efficient production. For example, biocatalytic processes using recombinant microbial whole cells have been demonstrated to be effective in synthesizing similar pyridine derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
Pyridine, 3,3’-azoxybis(2,6-bis(propylthio)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction reactions may result in the removal of oxygen atoms from the compound .
Applications De Recherche Scientifique
Pyridine, 3,3’-azoxybis(2,6-bis(propylthio)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of pyridine, 3,3’-azoxybis(2,6-bis(propylthio)- involves its interaction with specific molecular targets and pathways. For example, it may form complexes with metals, which can then participate in redox reactions. These interactions can influence various biological and chemical processes, including enzyme activity and cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyridine derivatives with different substituents, such as:
- Pyridine-2,6-bis(oxazoline)
- Pyridine-2,6-bis(thiocarboxylic acid)
- Pyridine-2,6-bis(benzimidazol-2-yl)
Uniqueness
Pyridine, 3,3’-azoxybis(2,6-bis(propylthio)- is unique due to its specific structural features, including the presence of azoxy and propylthio groups.
Propriétés
Numéro CAS |
88753-48-4 |
|---|---|
Formule moléculaire |
C22H32N4OS4 |
Poids moléculaire |
496.8 g/mol |
Nom IUPAC |
[2,6-bis(propylsulfanyl)pyridin-3-yl]-[2,6-bis(propylsulfanyl)pyridin-3-yl]imino-oxidoazanium |
InChI |
InChI=1S/C22H32N4OS4/c1-5-13-28-19-11-9-17(21(23-19)30-15-7-3)25-26(27)18-10-12-20(29-14-6-2)24-22(18)31-16-8-4/h9-12H,5-8,13-16H2,1-4H3 |
Clé InChI |
BAHPACQJDKNSOZ-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=NC(=C(C=C1)N=[N+](C2=C(N=C(C=C2)SCCC)SCCC)[O-])SCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide](/img/structure/B14172737.png)
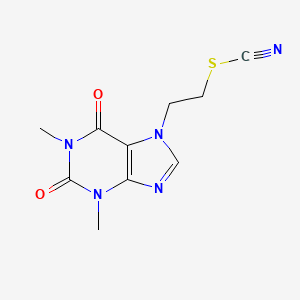

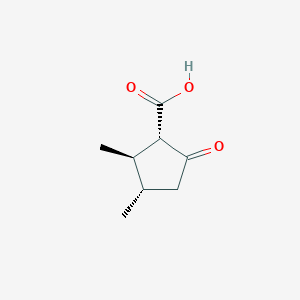
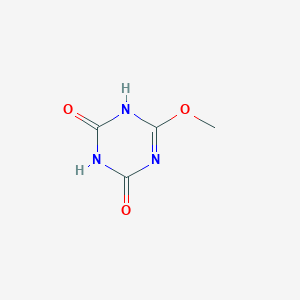
![1H-Inden-1-one, 2-[(2-fluorophenyl)methylene]-2,3-dihydro-](/img/structure/B14172769.png)



![tert-Butyl 3-[(2-methoxybenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14172792.png)
![2,4-Dihydrazinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B14172796.png)
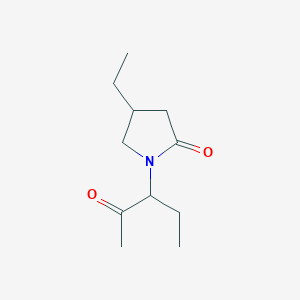
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-cyclobutyl-1-(phenylsulfonyl)-](/img/structure/B14172825.png)
